
N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized by scientists at the Cancer Research UK Manchester Institute in 2012. Since then, it has been the subject of numerous scientific studies exploring its mechanism of action and potential therapeutic applications.
科学的研究の応用
Synthesis and Anticancer Activity
Research on thiophene and thiazole derivatives, including compounds structurally similar to N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide, has shown promising anticancer activities. For instance, the synthesis of thiophene-2-carboxamide derivatives has demonstrated good inhibitory activity against several cancer cell lines, highlighting the potential of thiophene-based compounds in cancer therapy (Atta & Abdel‐Latif, 2021). Another study focused on thiazole-5-carboxamide derivatives, revealing significant anticancer activity against A-549, Bel7402, and HCT-8 cell lines, with some compounds showing higher activity than reference drugs (Cai et al., 2016).
Antimicrobial Evaluation
Thiazole derivatives have also been studied for their antimicrobial properties. A study on 2-amino-4-(4-chlorophenyl) thiazole derivatives reported moderate to high antibacterial and antifungal activities, indicating the potential of these compounds in treating infections caused by resistant microorganisms (Kubba & Hameed A. Rahim, 2018). Another study synthesized a new series of thiazole derivatives, displaying high antimicrobial activity that surpassed standard antibiotics in some cases, further underscoring the importance of thiazole compounds in developing new antimicrobial agents (Althagafi, El‐Metwaly, & Farghaly, 2019).
Corrosion Inhibition
Thiazoles have been explored for their role in corrosion inhibition, particularly for copper surfaces. A study on thiazole-based compounds demonstrated approximately 90% efficiency in inhibiting corrosion, suggesting that thiazole derivatives can serve as effective corrosion inhibitors in industrial applications (Farahati et al., 2019).
特性
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c16-13(19)10-6-21-7-11(10)17-14(20)12-8-22-15(18-12)9-4-2-1-3-5-9/h1-8H,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNJSCVMQUAZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CSC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2703333.png)
![1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2703334.png)
![2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide](/img/structure/B2703335.png)
![N-(2,6-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2703336.png)
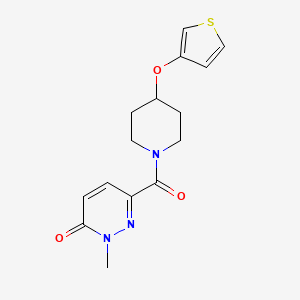
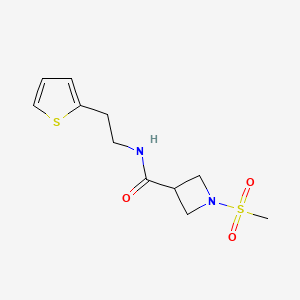
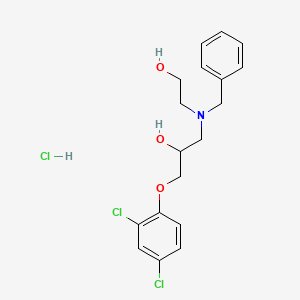

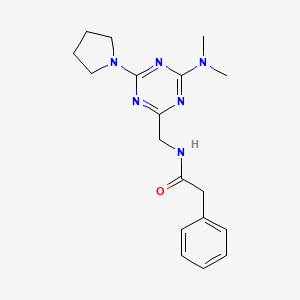

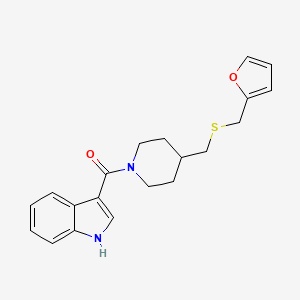
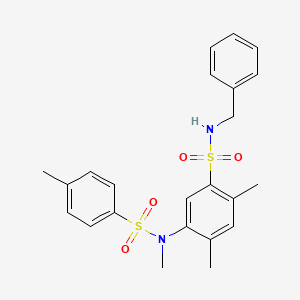
![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)